molecular formula C22H29N3O3S B12184865 N-[5-(diethylsulfamoyl)-2-methylphenyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide

N-[5-(diethylsulfamoyl)-2-methylphenyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No.: B12184865
M. Wt: 415.6 g/mol
InChI Key: LDYPUUWLCJDEGN-UHFFFAOYSA-N
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Description

N-[5-(diethylsulfamoyl)-2-methylphenyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-[5-(diethylsulfamoyl)-2-methylphenyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide involves several steps. One common method involves the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction is typically carried out under controlled conditions, and the resulting compound is purified using techniques such as recrystallization and chromatography. Industrial production methods may involve scaling up these reactions and optimizing the conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[5-(diethylsulfamoyl)-2-methylphenyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-acetic acid derivatives, while reduction can yield indoline derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antioxidant properties . In medicine, indole derivatives, including this compound, have shown promise as antiviral, anti-inflammatory, and anticancer agents

Mechanism of Action

The mechanism of action of N-[5-(diethylsulfamoyl)-2-methylphenyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, they can inhibit enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

N-[5-(diethylsulfamoyl)-2-methylphenyl]-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)acetamide can be compared with other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol . While these compounds share a common indole scaffold, they differ in their substituents and biological activities. For instance, indole-3-acetic acid is a plant hormone with growth-regulating properties, while indole-3-carbinol has been studied for its anticancer effects. The unique diethylsulfamoyl and acetamide substituents in this compound contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H29N3O3S

Molecular Weight

415.6 g/mol

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methylphenyl]-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide

InChI

InChI=1S/C22H29N3O3S/c1-5-24(6-2)29(27,28)19-12-11-16(3)20(14-19)23-22(26)15-25-17(4)13-18-9-7-8-10-21(18)25/h7-12,14,17H,5-6,13,15H2,1-4H3,(H,23,26)

InChI Key

LDYPUUWLCJDEGN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)NC(=O)CN2C(CC3=CC=CC=C32)C

Origin of Product

United States

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